5-Fluoro-3-formyl-2-methoxyphenylboronic acid
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Overview
Description
5-Fluoro-3-formyl-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, formyl, and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
The synthesis of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 5-fluoro-3-formyl-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
5-Fluoro-3-formyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-3-formyl-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic partner .
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-3-formyl-2-methoxyphenylboronic acid include:
3-Formylphenylboronic acid: Lacks the fluorine and methoxy groups, making it less versatile in certain reactions.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
2-Methoxyphenylboronic acid: Lacks the formyl and fluorine groups, which can affect its reactivity and applications.
The presence of the fluorine, formyl, and methoxy groups in this compound provides unique reactivity and selectivity, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
(5-fluoro-3-formyl-2-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8-5(4-11)2-6(10)3-7(8)9(12)13/h2-4,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUGZYHSZKKPJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C=O)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584906 |
Source
|
Record name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-73-5 |
Source
|
Record name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1072951-73-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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